molecular formula C11H10ClN B2681290 7-Chloro-1,2,3,4-tetrahydronaphthalene-1-carbonitrile CAS No. 1225522-63-3

7-Chloro-1,2,3,4-tetrahydronaphthalene-1-carbonitrile

Cat. No.: B2681290
CAS No.: 1225522-63-3
M. Wt: 191.66
InChI Key: SVCRWRSSCOMYOV-UHFFFAOYSA-N
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Description

7-Chloro-1,2,3,4-tetrahydronaphthalene-1-carbonitrile is an organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of a chlorine atom at the 7th position and a nitrile group at the 1st position of the tetrahydronaphthalene ring system. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-1,2,3,4-tetrahydronaphthalene-1-carbonitrile typically involves the chlorination of 1,2,3,4-tetrahydronaphthalene followed by the introduction of a nitrile group. One common method is the reaction of 1,2,3,4-tetrahydronaphthalene with chlorine gas in the presence of a catalyst such as iron(III) chloride to form 7-chloro-1,2,3,4-tetrahydronaphthalene. This intermediate is then reacted with a cyanide source, such as sodium cyanide, under appropriate conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product. Catalysts and solvents are carefully selected to enhance the efficiency of the reactions.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-1,2,3,4-tetrahydronaphthalene-1-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 7-chloro-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid.

    Reduction: Formation of 7-chloro-1,2,3,4-tetrahydronaphthalene-1-amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

7-Chloro-1,2,3,4-tetrahydronaphthalene-1-carbonitrile is used in a wide range of scientific research applications:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: In the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-Chloro-1,2,3,4-tetrahydronaphthalene-1-carbonitrile involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds with active sites of enzymes or receptors, influencing their activity. The chlorine atom can also participate in halogen bonding, further modulating the compound’s biological effects. These interactions can affect various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydronaphthalene: Lacks the chlorine and nitrile groups, making it less reactive.

    7-Bromo-1,2,3,4-tetrahydronaphthalene-1-carbonitrile: Similar structure but with a bromine atom instead of chlorine.

    1-Cyano-1,2,3,4-tetrahydronaphthalene: Lacks the chlorine atom, affecting its reactivity and applications.

Uniqueness

7-Chloro-1,2,3,4-tetrahydronaphthalene-1-carbonitrile is unique due to the presence of both chlorine and nitrile groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

7-chloro-1,2,3,4-tetrahydronaphthalene-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN/c12-10-5-4-8-2-1-3-9(7-13)11(8)6-10/h4-6,9H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVCRWRSSCOMYOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)C=CC(=C2)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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